BCATc Inhibitor 2

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'inhibiteur de BCATc 2 implique plusieurs étapes, notamment la formation d'une structure d'hydrazide sulfonyle. La voie de synthèse spécifique et les conditions réactionnelles sont propriétaires et des informations détaillées ne sont pas facilement disponibles dans les sources du domaine public .

Méthodes de production industrielle

Typiquement, de tels composés sont produits dans des installations spécialisées de fabrication chimique sous un contrôle qualité strict pour garantir une grande pureté et une cohérence .

Analyse Des Réactions Chimiques

Types de réactions

L'inhibiteur de BCATc 2 subit principalement des réactions typiques des hydrazides sulfonyle, notamment :

Oxydation : Cette réaction peut modifier le groupe hydrazide sulfonyle.

Réduction : Cette réaction peut potentiellement réduire le groupe sulfonyle en sulfure.

Substitution : Cette réaction peut remplacer le groupe hydrazide sulfonyle par d'autres groupes fonctionnels

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides sulfoniques, tandis que la réduction peut produire des sulfures .

Applications de la recherche scientifique

L'inhibiteur de BCATc 2 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé pour étudier l'inhibition des aminotransférases à chaîne ramifiée et leur rôle dans le métabolisme des acides aminés

Biologie : Investigé pour ses effets sur les processus cellulaires impliquant des acides aminés à chaîne ramifiée

Médecine : Exploré comme un agent thérapeutique potentiel pour les maladies neurodégénératives et autres troubles neurologiques

Industrie : Utilisé dans le développement d'agents neuroprotecteurs et d'autres produits pharmaceutiques

Mécanisme d'action

L'inhibiteur de BCATc 2 exerce ses effets en inhibant sélectivement l'activité de l'aminotransférase à chaîne ramifiée cytosolique (BCATc). Cette inhibition perturbe la transamination des acides aminés à chaîne ramifiée, entraînant une production réduite de glutamate et d'autres métabolites en aval. Le composé s'est avéré bloquer l'influx de calcium dans les neurones, démontrant une efficacité neuroprotectrice .

Applications De Recherche Scientifique

BCATc Inhibitor 2 has a wide range of applications in scientific research:

Chemistry: Used to study the inhibition of branched-chain aminotransferases and their role in amino acid metabolism

Biology: Investigated for its effects on cellular processes involving branched-chain amino acids

Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases and other neurological disorders

Industry: Utilized in the development of neuroprotective agents and other pharmaceuticals

Mécanisme D'action

BCATc Inhibitor 2 exerts its effects by selectively inhibiting the activity of cytosolic branched-chain aminotransferase (BCATc). This inhibition disrupts the transamination of branched-chain amino acids, leading to reduced production of glutamate and other downstream metabolites. The compound has been shown to block calcium influx into neurons, demonstrating neuroprotective efficacy .

Comparaison Avec Des Composés Similaires

Composés similaires

Inhibiteurs de BCATm : Ces inhibiteurs ciblent l'isoforme mitochondriale de l'aminotransférase à chaîne ramifiée (BCATm) et présentent des profils de sélectivité et d'efficacité différents.

Autres hydrazides sulfonyle : Composés ayant des structures chimiques similaires mais des cibles biologiques différentes

Unicité

L'inhibiteur de BCATc 2 est unique en raison de sa grande sélectivité pour l'isoforme cytosolique de l'aminotransférase à chaîne ramifiée (BCATc) et de ses effets neuroprotecteurs démontrés dans divers modèles de maladies neurodégénératives .

Activité Biologique

BCATc Inhibitor 2 is a selective inhibitor of cytosolic branched-chain amino acid transferase (BCATc), which plays a crucial role in the metabolism of branched-chain amino acids (BCAAs) and the regulation of glutamate synthesis in the brain. This compound has shown promise in various studies for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases and non-alcoholic fatty liver disease (NAFLD).

BCATc is involved in the reversible transamination of BCAAs—specifically isoleucine, leucine, and valine—contributing to the production of L-glutamate. The inhibition of BCATc by this compound leads to reduced glutamate synthesis, which can have significant implications for conditions characterized by excitotoxicity, such as neurodegenerative disorders.

Pharmacological Profile

In vitro Studies:

- The compound exhibits an IC50 value of 0.8 ± 0.05 μM for human BCATc and 0.2 μM ± 0.02 for rat BCATc, demonstrating potent inhibitory activity with a 15-fold selectivity over mitochondrial BCAT (BCATm) .

- It effectively blocks calcium influx into neuronal cells with an IC50 of 4.8 ± 1.2 μM , indicating its potential to mitigate excitotoxic damage .

In vivo Studies:

- In animal models, specifically Lewis rats, this compound was administered at a dosage of 30 mg/kg/day via subcutaneous injection for nine days. This treatment resulted in significant neuroprotective effects against motor deficits induced by the mitochondrial neurotoxin 3-nitroproprionic acid (3-NP) . Histological assessments revealed a notable reduction in degenerating neurons .

- The pharmacokinetic parameters indicated a peak plasma concentration (Cmax) of 8.28 μg/ml at 0.5 hours post-administration, with a mean terminal half-life ranging from 12 to 15 hours , supporting its favorable pharmacokinetic profile .

Neuroprotective Effects

A study examined the effects of this compound on motor function in rats subjected to neurotoxic injury. The findings suggested that daily administration significantly reversed motor deficits, as evidenced by improved performance on rotorod and beam walking tests. This highlights the potential of this compound as a therapeutic agent for conditions like Huntington's disease and other movement disorders .

Impact on Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent research explored the role of BCAA metabolism in NAFLD and demonstrated that this compound protects against oleic acid-induced lipid accumulation and apoptosis in hepatic cells. Key findings include:

- Treatment with this compound reduced oleic acid-induced mitochondrial dysfunction and oxidative stress by modulating signaling pathways such as JNK and AKT .

- The compound altered the expression of lipogenesis-related genes without affecting lipolysis-related genes, suggesting its role in regulating lipid metabolism .

Summary Table of Key Findings

| Parameter | Value/Observation |

|---|---|

| IC50 for human BCATc | 0.8 ± 0.05 μM |

| IC50 for rat BCATc | 0.2 μM ± 0.02 |

| Calcium influx inhibition IC50 | 4.8 ± 1.2 μM |

| Cmax (plasma concentration) | 8.28 μg/ml |

| Half-life | 12-15 hours |

| Dosage for neuroprotection | 30 mg/kg/day |

| Duration of treatment | 9 days |

Propriétés

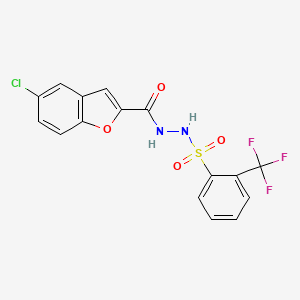

IUPAC Name |

5-chloro-N'-[2-(trifluoromethyl)phenyl]sulfonyl-1-benzofuran-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF3N2O4S/c17-10-5-6-12-9(7-10)8-13(26-12)15(23)21-22-27(24,25)14-4-2-1-3-11(14)16(18,19)20/h1-8,22H,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQBZYKAQQWOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NNC(=O)C2=CC3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.